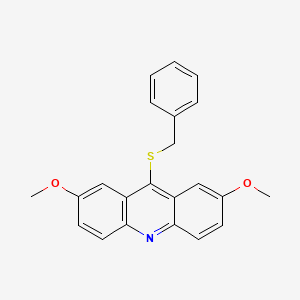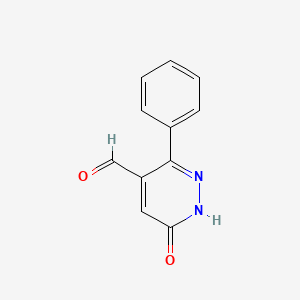
4-Pyridazinecarboxaldehyde, 1,6-dihydro-6-oxo-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde: is a heterocyclic compound that features a pyridazine ring with a phenyl group at the 3-position, an oxo group at the 6-position, and a carbaldehyde group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoaldehydes under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the oxo group can lead to the formation of hydroxyl derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of 6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid.
Reduction: Formation of 6-hydroxy-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde is used in the production of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparación Con Compuestos Similares
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound shares the pyridazine core but differs in the position and type of functional groups.
6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbaldehyde group.
6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide: Another derivative with a carbohydrazide group.
Uniqueness: 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. The presence of both an oxo group and a carbaldehyde group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
101563-68-2 |
|---|---|
Fórmula molecular |
C11H8N2O2 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
6-oxo-3-phenyl-1H-pyridazine-4-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-7-9-6-10(15)12-13-11(9)8-4-2-1-3-5-8/h1-7H,(H,12,15) |
Clave InChI |
OAIIYOIJFBMNOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=O)C=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


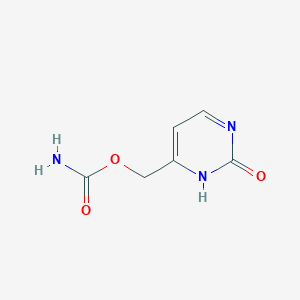
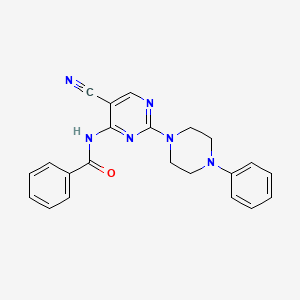
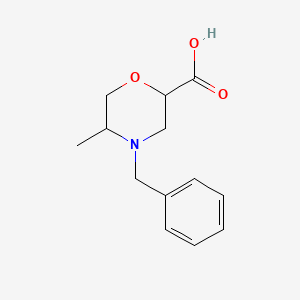
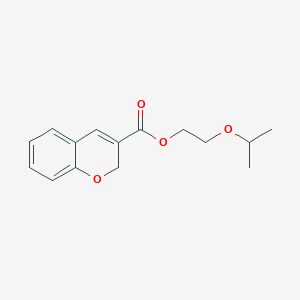

![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)
![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)

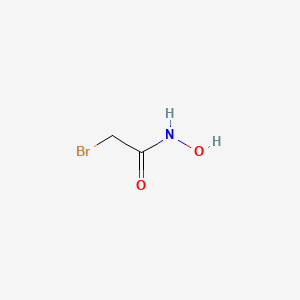
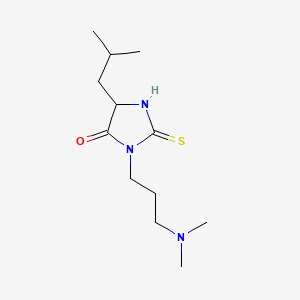

![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)
